molecular formula C9H7F2N B1403102 4-(1,1-Difluoroethyl)benzonitrile CAS No. 55805-05-5

4-(1,1-Difluoroethyl)benzonitrile

Cat. No. B1403102
CAS RN: 55805-05-5
M. Wt: 167.15 g/mol
InChI Key: UNMRXWBCQGIBQE-UHFFFAOYSA-N
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Description

“4-(1,1-Difluoroethyl)benzonitrile” is a chemical compound with the molecular formula C9H7F2N . It has a molecular weight of 167.16 . The IUPAC name for this compound is 4-(1,1-difluoroethyl)benzonitrile .


Molecular Structure Analysis

The molecular structure of “4-(1,1-Difluoroethyl)benzonitrile” consists of a benzene ring substituted with a nitrile group at the 4th position and a 1,1-difluoroethyl group . The InChI code for this compound is 1S/C9H7F2N/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-5H,1H3 .


Physical And Chemical Properties Analysis

“4-(1,1-Difluoroethyl)benzonitrile” is a liquid at ambient temperature . More detailed physical and chemical properties such as boiling point, melting point, and solubility are not available in the current data.

Scientific Research Applications

Electrolyte Additive in High Voltage Batteries

4-(Trifluoromethyl)-benzonitrile has been explored as an innovative electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries. This compound significantly enhances the cyclic stability of the battery, contributing to higher capacity retention over numerous charge-discharge cycles. Its use leads to the formation of a low-impedance protective film on the cathode, which is crucial for maintaining battery efficiency and longevity (Huang et al., 2014).

Photophysical Behavior and Charge Transfer Dynamics

Different derivatives of benzonitriles, such as 4-(Dimethyl-amino)benzonitrile and 4-(N,N-Dimethylamino)benzonitrile, have been extensively studied for their dual fluorescence and charge transfer properties. These studies provide insights into their excited-state structures and dynamics, which are critical for understanding their potential applications in photophysical processes and materials science (Köhn & Hättig, 2004); (Rhinehart et al., 2012).

Corrosion Inhibition

Benzonitrile derivatives have been shown to be effective corrosion inhibitors for mild steel in acidic environments. Their ability to form protective films on metal surfaces makes them valuable in reducing corrosion, which has implications for industrial applications where metal durability is critical (Chaouiki et al., 2018).

Synthesis of Pharmaceuticals and Agrochemicals

The synthesis and functionalization of benzonitrile units are of significant interest due to their prevalence in natural products, pharmaceuticals, and agrochemicals. New methodologies for assembling the benzonitrile framework, such as NHC-catalyzed benzannulation protocols, expand the potential for developing novel compounds in these fields (Jia & Wang, 2016).

Liquid Crystalline Behavior and Photophysical Properties

The liquid crystalline behavior of benzonitriles with varying alkoxy chain lengths has been investigated, revealing different phases and properties based on molecular structure. These compounds show potential as mesogens and blue-emitting materials, useful in the development of new materials for displays and lighting technologies (Ahipa et al., 2014).

Nonlinear Optical Applications

Certain benzonitrile-based molecules have been identified as promising materials for nonlinear optical (NLO) applications. Their properties have been both experimentally and computationally studied, highlighting their potential in developing new materials for electronic and photonic technologies (Mydlova et al., 2020).

Fungal Degradation and Environmental Impact

Research on Fusarium solani demonstrates its ability to degrade benzonitrile, converting it to benzoate. This points to the potential role of such fungi in the biodegradation of nitrilic compounds, which is important for environmental remediation and the understanding of microbial interactions with synthetic chemicals (Harper, 1977).

Safety And Hazards

Safety information indicates that “4-(1,1-Difluoroethyl)benzonitrile” is a combustible liquid and may be harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

4-(1,1-difluoroethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMRXWBCQGIBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001300097
Record name 4-(1,1-Difluoroethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-Difluoroethyl)benzonitrile

CAS RN

55805-05-5
Record name 4-(1,1-Difluoroethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55805-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Difluoroethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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